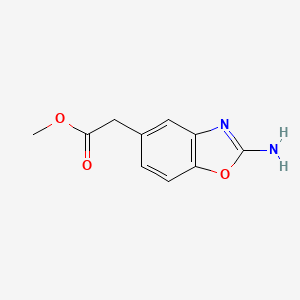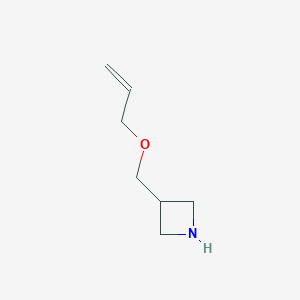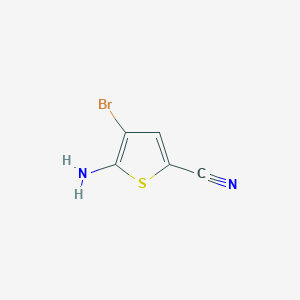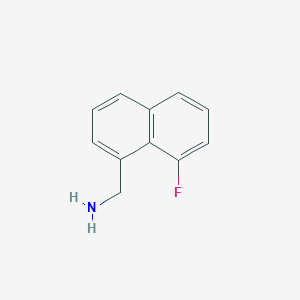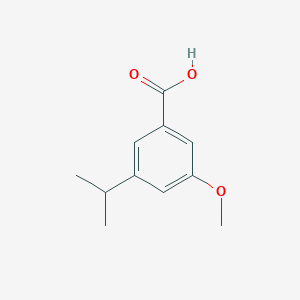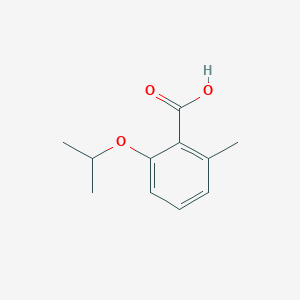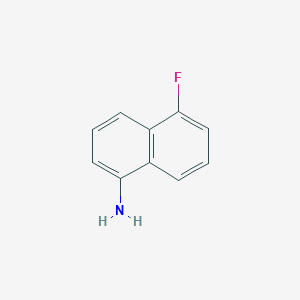
1-Amino-5-fluoronaphthalene
Overview
Description
1-Amino-5-fluoronaphthalene is an organic compound with the molecular formula C10H8FN. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a fluorine atom is attached to the fifth carbon of the naphthalene ring.
Preparation Methods
1-Amino-5-fluoronaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps :
Diazotization: 1-naphthylamine is treated with a strong acid (such as hydrochloric acid) and a nitrite source (such as sodium nitrite) to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom at the desired position.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Chemical Reactions Analysis
1-Amino-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Amino-5-fluoronaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-amino-5-fluoronaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting biological pathways and enzyme activities .
Comparison with Similar Compounds
1-Amino-5-fluoronaphthalene can be compared with other similar compounds, such as:
1-Amino-5-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine. Chlorine has different electronic and steric properties compared to fluorine.
1-Amino-5-bromonaphthalene: Contains a bromine atom, which is larger and more polarizable than fluorine, leading to different reactivity and applications.
1-Amino-5-iodonaphthalene: Iodine is even larger and more reactive, making this compound suitable for different types of chemical transformations.
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-fluoronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJVHWHFGGSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

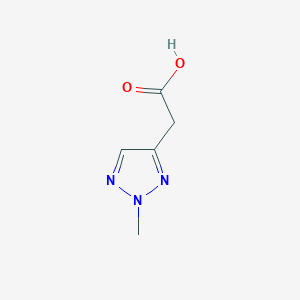
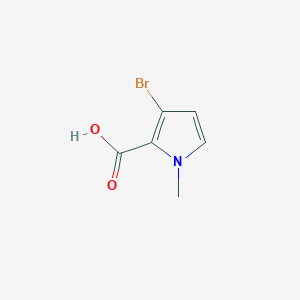
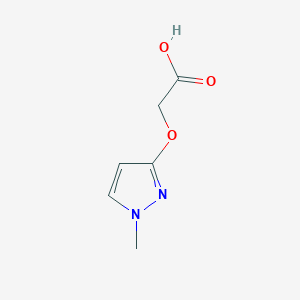

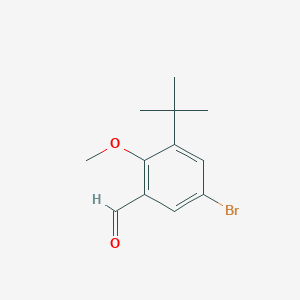
![2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B7966549.png)
